molecular formula C29H28N2O4 B4012944 1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B4012944
M. Wt: 468.5 g/mol
InChI Key: WUGHYKSKXYVKBY-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepinone class, characterized by a tricyclic framework with a seven-membered diazepine ring fused to two benzene rings. However, detailed pharmacological data for this compound remain sparse in publicly accessible literature .

Properties

IUPAC Name

5-acetyl-6,9-bis(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-18(32)31-26-7-5-4-6-24(26)30-25-16-21(19-8-12-22(34-2)13-9-19)17-27(33)28(25)29(31)20-10-14-23(35-3)15-11-20/h4-15,21,29-30H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGHYKSKXYVKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepine structure, followed by the introduction of hydroxy and methoxy groups through various substitution reactions. The final step involves the addition of the ethanone group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dibenzo[b,e][1,4]diazepinones exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Structural and Functional Differences

Compound Name / CAS Number Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1-hydroxy, 3,11-bis(4-methoxyphenyl), 10-acetyl ~532.6 (calculated) High lipophilicity; unconfirmed bioactivity
10-[2-(Diethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (13137-17-2) 10-(2-diethylaminoethyl), 5,10-dihydro ~363.5 Potential CNS modulation; amine group enhances solubility
5H-1,4-Benzodiazepin-5-one,1-(4-aminobenzoyl)-1,2,3,4-tetrahydro-4-methyl- (137976-33-1) 1-(4-aminobenzoyl), 4-methyl ~337.4 Amide linkage; possible metabolic stability
1-[1-Hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-...]ethanone (PubChem entry) 1-hydroxy, 3-(4-methylphenyl), 11-(4-methoxyphenyl) ~504.6 (estimated) Reduced methoxy groups; altered steric effects

Key Observations :

The 10-acetyl group may reduce metabolic degradation compared to unsubstituted derivatives but could limit blood-brain barrier penetration due to increased polarity.

Methoxy groups (as in the target compound) are associated with improved binding affinity in related benzodiazepines but may increase off-target effects .

Research Findings and Data Analysis

Pharmacological Gaps :

  • While the target compound’s structure suggests CNS activity (akin to diazepam derivatives), empirical data on receptor binding (e.g., GABAA modulation) or toxicity are absent in open-source literature.
  • In contrast, analogs like 1668-68-4 (8-methyl variant) have documented sedative properties in preclinical studies, highlighting the critical role of substitution position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-hydroxy-3,11-bis(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

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